3-(3-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(3-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 3-methylphenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and carboxylation processes efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.
3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Similar structure with the methyl group in a different position on the phenyl ring.
3-(3-Methylphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid: Similar structure with the carboxylic acid group in a different position on the oxazole ring.
Uniqueness
The presence of the 3-methylphenyl group and the specific positioning of the carboxylic acid group in 3-(3-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid gives it unique chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
3-(3-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h2-5,10H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASRSHRUVGMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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